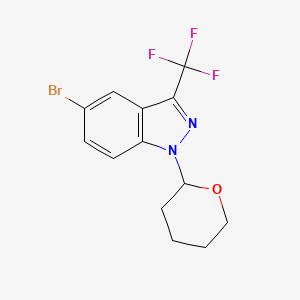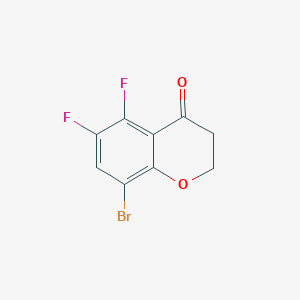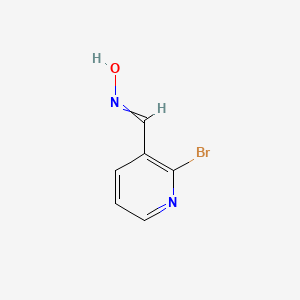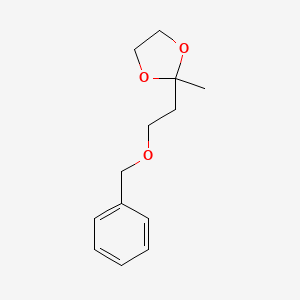
(R)-MK-5046
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-MK-5046 is a complex organic compound with significant potential in various scientific fields. This compound features multiple functional groups, including trifluoromethyl, pyrazolyl, phenyl, and imidazolyl groups, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (R)-MK-5046 typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrazolyl-phenyl intermediate: This step involves the reaction of a pyrazole derivative with a phenyl halide under basic conditions.
Introduction of the trifluoromethyl group: This can be achieved through radical trifluoromethylation, using reagents such as trifluoromethyl iodide and a radical initiator.
Final coupling and reduction: The final step involves coupling the intermediate with an imidazole derivative, followed by reduction to obtain the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of cheaper and more readily available reagents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.
Reduction: Reduction reactions can target the imidazole ring or the trifluoromethyl group, leading to various reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s unique structure allows it to interact with various biomolecules, making it a potential candidate for drug development and biochemical studies.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which (R)-MK-5046 exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The trifluoromethyl and imidazole groups are particularly important for its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(R)-MK-5046: This compound is unique due to its combination of functional groups, which is not commonly found in other compounds.
Other trifluoromethylated compounds: These compounds share the trifluoromethyl group but may lack the other functional groups present in the target compound.
Pyrazolyl-phenyl derivatives: These compounds share the pyrazolyl-phenyl moiety but may not have the trifluoromethyl or imidazole groups.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C20H18F6N4O |
|---|---|
Peso molecular |
444.4 g/mol |
Nombre IUPAC |
(2R)-1,1,1-trifluoro-2-(4-pyrazol-1-ylphenyl)-3-[5-[[1-(trifluoromethyl)cyclopropyl]methyl]-1H-imidazol-2-yl]propan-2-ol |
InChI |
InChI=1S/C20H18F6N4O/c21-19(22,23)17(6-7-17)10-14-12-27-16(29-14)11-18(31,20(24,25)26)13-2-4-15(5-3-13)30-9-1-8-28-30/h1-5,8-9,12,31H,6-7,10-11H2,(H,27,29)/t18-/m1/s1 |
Clave InChI |
UJINBEQCDMOAHM-GOSISDBHSA-N |
SMILES isomérico |
C1CC1(CC2=CN=C(N2)C[C@@](C3=CC=C(C=C3)N4C=CC=N4)(C(F)(F)F)O)C(F)(F)F |
SMILES canónico |
C1CC1(CC2=CN=C(N2)CC(C3=CC=C(C=C3)N4C=CC=N4)(C(F)(F)F)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(5-Bromo-2-chloro-4-pyridinyl)amino]-N-methylbenzamide](/img/structure/B8606443.png)
![1-{[2-(2,4-Difluorophenyl)oxiran-2-yl]methyl}-1H-imidazole](/img/structure/B8606451.png)

![1-[2-(2-Methoxyethoxy)ethoxy]-4-(prop-2-EN-1-YL)benzene](/img/structure/B8606466.png)






